N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidinone core, substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a thioether-linked acetamide moiety bearing a 2-chlorobenzyl substituent. While direct synthesis data for this compound is absent in the provided evidence, analogous synthetic routes suggest its preparation involves:
- Step 1: Condensation of a substituted thiouracil derivative with chloroacetic acid or chloroacetamide under basic conditions (e.g., triethylamine or sodium ethoxide) in solvents like DMF or acetonitrile .
- Step 2: Subsequent coupling with a 2-chlorobenzylamine derivative to introduce the acetamide side chain .
Key structural features influencing its properties include:
- 3,5-Dimethylphenyl group: Enhances lipophilicity and steric bulk compared to methoxy or cyano substituents in analogs.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S2/c1-14-9-15(2)11-17(10-14)27-22(29)21-19(7-8-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-18(16)24/h3-6,9-11H,7-8,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCLYYGKBCAZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₂S |
| Molecular Weight | 470.0 g/mol |
| CAS Number | 1260623-03-7 |
The compound features a thieno-pyrimidine core linked to a chlorobenzyl group and a thioacetamide moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno-pyrimidine ring and subsequent functionalization with chlorobenzyl and thioacetamide groups. Detailed methodologies can be referenced in specialized chemical synthesis literature.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Thioredoxin Reductase (TrxR) : TrxR is a target in cancer therapy. Compounds that inhibit TrxR can induce apoptosis in cancer cells. Studies have shown that related thieno-pyrimidines exhibit selective antitumor effects by targeting this enzyme .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., Mia PaCa-2 and PANC-1) have demonstrated that compounds with similar structures exhibit cytotoxicity and inhibit cell proliferation effectively .
Antimicrobial Activity
The compound's thienopyrimidine structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various pathogens:
- Staphylococcus aureus : Compounds derived from thiadiazoles have been reported to possess antimicrobial activity against this bacterium .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophenic ring or the chlorobenzyl group can significantly impact potency and selectivity against target enzymes or receptors.
Case Studies
- Antitumor Activity Assessment : A study evaluated a series of thieno-pyrimidine derivatives against human tumor cell lines. Among them, specific derivatives exhibited IC50 values lower than 10 μM, indicating potent antitumor activity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells through TrxR inhibition, leading to increased apoptosis rates .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Key findings include:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating potential for development as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : Research has indicated that derivatives of this compound may exhibit selective cytotoxicity towards various cancer cell lines. For example, studies on structurally similar compounds have shown promising results in inhibiting the growth of human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in diseases like Alzheimer's .
Potential Therapeutic Applications
Given its biological activity and structural features, N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide could be explored for several therapeutic applications:
- Antimicrobial Drug Development : Its potential effectiveness against bacterial strains suggests that it could be developed into a novel antimicrobial agent.
- Cancer Therapeutics : The selective cytotoxicity observed in preliminary studies positions this compound as a candidate for further investigation in cancer treatment protocols.
- Neuroprotective Agents : Given its enzyme inhibition profile, there is potential for development as a neuroprotective agent targeting cognitive decline associated with neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy Study : A study published in 2024 evaluated the antimicrobial efficacy of related thieno derivatives against various bacterial strains and reported significant inhibition rates comparable to standard antibiotics.
- Cytotoxicity Assessment : Research conducted on similar compounds demonstrated selective cytotoxic effects on human leukemia cell lines while exhibiting minimal toxicity towards normal lymphocytes .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- Substituent Effects :
- Electron-donating groups (e.g., 3,5-dimethylphenyl in the target) increase lipophilicity (logP ~4–5 estimated) compared to electron-withdrawing substituents (e.g., 3,5-dimethoxybenzyl in G1-4) .
- The 2-chlorobenzyl group in the target may enhance metabolic stability relative to the trifluoromethylbenzothiazole in G1-4 .
Key Observations :
Physicochemical and Spectral Data
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The foundational step involves constructing the fused thienopyrimidinone ring. Patel et al. demonstrated that ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-5-carboxylate reacts with urea or thiourea derivatives under acidic conditions to yield 2-thioxo intermediates. Adapting this approach:
- Substrate Preparation : 3-(3,5-Dimethylphenyl) substitution is introduced via Friedel-Crafts alkylation or Suzuki coupling on a precursor aryl halide before cyclization.
- Cyclization Conditions :
Table 1: Comparative Cyclization Methods
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Urea | 120 | 8 | 88 | |
| Thiourea | 100 | 6 | 76 | |
| Formamide | 150 | 4 | 82 |
Installation of the Thioether Linkage
Alkylation of 2-Thioxo Intermediates
The 2-thioxo group undergoes nucleophilic substitution with chloroacetamide derivatives. Benchchem’s protocol for N-[4-(chloroacetyl)benzyl]acetamide synthesis provides a template:
Chloroacetamide Preparation :
- 2-Chlorobenzylamine reacts with acetic anhydride to form N-(2-chlorobenzyl)acetamide.
- Treatment with chloroacetyl chloride in dichloromethane yields N-(2-chlorobenzyl)-2-chloroacetamide.
Thioether Formation :
- The 2-thioxo-thienopyrimidinone (1.0 eq) is deprotonated with sodium hydride in DMF.
- N-(2-Chlorobenzyl)-2-chloroacetamide (1.2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.
Key Observation : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing the thiolate intermediate.
Coupling of the Acetamide Moiety
Amide Bond Formation via Carbodiimide Chemistry
The final step involves coupling the thioether-linked intermediate with 2-chlorobenzylamine. Moder et al.’s use of 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and triethylamine in DMF enables efficient amidation:
- Activation : The carboxylic acid derivative (if present) is activated with EDCI·HCl (1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) for 30 minutes.
- Coupling : N-(2-Chlorobenzyl)amine (1.2 eq) is added, and the mixture is stirred at 25°C for 24 hours.
Table 2: Amidation Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| EDCI·HCl/HOBt | DMF | 25 | 92 | |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 85 | |
| HATU/DIEA | DMF | 25 | 89 |
Purification and Crystallization
Distillation and Recrystallization Protocols
Patent CN105777597A outlines a scalable purification method for thioacetamide analogs, adaptable here:
- Distillation : Residual acetonitrile and catalysts are removed at 85°C under reduced pressure.
- Crystallization : The crude product is dissolved in anhydrous methanol and cooled to −5°C for 24 hours.
- Recrystallization : Repeated recrystallization from ethanol/water (3:1) achieves >99% purity.
Critical Factor : Slow cooling rates (1°C/min) prevent oiling out and ensure crystal uniformity.
Industrial Scalability Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of 3,5-dimethylphenyl derivatives with thieno[3,2-d]pyrimidinone precursors under reflux conditions (e.g., acetic anhydride/acetic acid, 80–100°C) to form the thienopyrimidine core .
- Step 2 : Thioether formation via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of sodium acetate or potassium carbonate .
- Yield Optimization : Use catalytic agents like DMAP or adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation). Monitor intermediates via TLC/HPLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : H and C NMR (DMSO-d6) to confirm substituent integration and regiochemistry (e.g., δ 10.10 ppm for NHCO in similar acetamides) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 344.21 for analogous structures) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELXL refines occupancy ratios for disordered atoms in heterocyclic systems .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Experimental Design :
- In Vitro : Standardize assays (e.g., enzyme inhibition IC50 with ATPase targets) using triplicate measurements and positive controls (e.g., staurosporine) .
- In Vivo : Adjust pharmacokinetic parameters (e.g., dosing frequency, vehicle solubility) to improve bioavailability. Compare metabolite profiles via LC-MS/MS .
Q. How can reaction mechanisms for thioether bond formation in this compound be elucidated under varying conditions?
- Mechanistic Probes :
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., thiolate ion absorbance at 260 nm) .
- Isotopic Labeling : Use S-labeled reagents to track sulfur incorporation via mass spectrometry .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare energy barriers for SN2 vs. radical-mediated pathways .
Q. What role do substituents (e.g., 2-chlorobenzyl, 3,5-dimethylphenyl) play in modulating this compound’s physicochemical properties?
- Structure-Property Relationships :
- Lipophilicity : Calculate logP values (e.g., ClogP = 4.2) to correlate with membrane permeability.
- Solubility : Perform pH-dependent solubility profiling (e.g., 0.1–10 mg/mL in PBS vs. DMSO) .
- Thermal Stability : DSC/TGA to identify decomposition points (>230°C for similar thienopyrimidines) .
Q. How can computational methods predict off-target interactions or toxicity profiles for this compound?
- In Silico Approaches :
- Docking Simulations : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases for kinase off-targets .
- ADMET Prediction : SwissADME or ProTox-II to assess hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity alerts .
Data Contradictions and Reproducibility
Q. Why do synthetic yields vary significantly across literature reports for analogous thienopyrimidine derivatives?
- Critical Factors :
- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., chloroacetyl chloride addition) .
- Scale Effects : Pilot small-scale reactions (0.1 mmol) before scaling to 10 mmol. Use flow chemistry for exothermic steps .
- Troubleshooting : Replace iron powder (prone to oxidation) with catalytic hydrogenation for nitro-group reductions .
Q. How can researchers resolve discrepancies in reported biological IC50 values for this compound?
- Standardization : Adopt NIH/NCATS assay guidelines (e.g., 72-hour incubation for cell-based assays). Cross-validate with commercial reference compounds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
